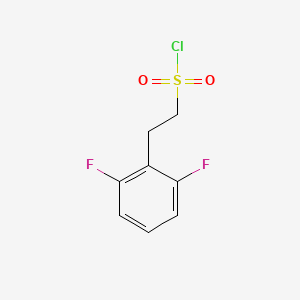

2-(2,6-Difluorophenyl)ethane-1-sulfonyl chloride

Beschreibung

2-(2,6-Difluorophenyl)ethane-1-sulfonyl chloride is a fluorinated sulfonyl chloride derivative characterized by a benzene ring substituted with two fluorine atoms at the 2 and 6 positions, linked to an ethane sulfonyl chloride group. Its electron-withdrawing fluorine substituents enhance the electrophilicity of the sulfonyl chloride moiety, making it a versatile reagent for nucleophilic substitution reactions.

Eigenschaften

IUPAC Name |

2-(2,6-difluorophenyl)ethanesulfonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClF2O2S/c9-14(12,13)5-4-6-7(10)2-1-3-8(6)11/h1-3H,4-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUFBQWQNKRRDEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)CCS(=O)(=O)Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClF2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-Difluorophenyl)ethane-1-sulfonyl chloride typically involves the reaction of 2,6-difluorobenzene with ethanesulfonyl chloride under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity .

Industrial Production Methods

In industrial settings, the production of 2-(2,6-Difluorophenyl)ethane-1-sulfonyl chloride may involve large-scale chemical reactors where the reactants are combined in precise ratios. The reaction conditions are optimized to maximize yield and minimize by-products. The product is then purified through various techniques such as distillation, crystallization, or chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

2-(2,6-Difluorophenyl)ethane-1-sulfonyl chloride undergoes several types of chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, leading to the formation of various derivatives.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.

Hydrolysis: The sulfonyl chloride group can be hydrolyzed to form the corresponding sulfonic acid.

Common Reagents and Conditions

Common reagents used in the reactions of 2-(2,6-Difluorophenyl)ethane-1-sulfonyl chloride include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired products are obtained .

Major Products Formed

The major products formed from the reactions of 2-(2,6-Difluorophenyl)ethane-1-sulfonyl chloride depend on the specific reagents and conditions used. For example, reaction with amines can yield sulfonamide derivatives, while reaction with alcohols can produce sulfonate esters .

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

2-(2,6-Difluorophenyl)ethane-1-sulfonyl chloride serves as an important intermediate in organic synthesis. Its ability to form covalent bonds makes it valuable for creating complex molecules with specific functionalities.

Table 1: Common Reactions Involving 2-(2,6-Difluorophenyl)ethane-1-sulfonyl chloride

| Reaction Type | Description | Example Products |

|---|---|---|

| Nucleophilic Substitution | Reacts with nucleophiles to form new compounds | Sulfonamides |

| Coupling Reactions | Used in coupling reactions for drug synthesis | Biologically active molecules |

| Functionalization | Modifies existing compounds to enhance properties | Fluorinated derivatives |

Biochemical Research

In biochemical applications, this compound is utilized to study enzyme interactions and protein modifications. Its electrophilic nature allows it to selectively modify nucleophilic amino acids in proteins, providing insights into enzyme mechanisms and cellular processes.

Case Study: Enzyme Inhibition

A study demonstrated that 2-(2,6-Difluorophenyl)ethane-1-sulfonyl chloride effectively inhibited serine proteases by covalently modifying active site residues. This inhibition was characterized by IC50 values in the nanomolar range, indicating potent activity.

Pharmaceutical Development

The compound's unique structural features make it a candidate for drug development. Its ability to interact with biological targets can lead to the design of novel therapeutics.

Table 2: Potential Therapeutic Applications

| Application Area | Description |

|---|---|

| Antiviral Agents | Modifies viral proteins to inhibit replication |

| Anticancer Compounds | Targets cancer cell signaling pathways |

| Antimicrobial Agents | Disrupts bacterial enzyme function |

Industrial Applications

In the industrial sector, 2-(2,6-Difluorophenyl)ethane-1-sulfonyl chloride is used in the production of specialty chemicals. Its reactivity facilitates the creation of materials with tailored properties for various applications.

Case Study: Specialty Chemical Production

A recent report highlighted the use of this compound in synthesizing high-performance polymers. The sulfonyl chloride group enhances the thermal stability and mechanical properties of the resulting materials.

Wirkmechanismus

The mechanism of action of 2-(2,6-Difluorophenyl)ethane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form covalent bonds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structurally Similar Compounds

To contextualize the properties and reactivity of 2-(2,6-Difluorophenyl)ethane-1-sulfonyl chloride, a comparison with analogous sulfonyl chlorides is essential. Key compounds for comparison include:

2-Phenylethane-1-sulfonyl Chloride

- Structural Difference : Lacks fluorine substituents on the benzene ring.

- Reactivity : Reduced electrophilicity compared to the fluorinated analog due to the absence of electron-withdrawing fluorine groups.

- Applications : Less effective in reactions requiring high electrophilic character, such as coupling with sterically hindered amines.

2-(4-Fluorophenyl)ethane-1-sulfonyl Chloride

- Structural Difference : Features a single fluorine substituent at the para position.

- Reactivity: Intermediate electrophilicity between the non-fluorinated and 2,6-difluorinated derivatives. The mono-fluorination provides moderate activation of the sulfonyl chloride group.

2-(2,4,6-Trifluorophenyl)ethane-1-sulfonyl Chloride

- Structural Difference : Contains three fluorine atoms at the 2, 4, and 6 positions.

- Reactivity : Higher electrophilicity than the 2,6-difluoro derivative due to increased electron withdrawal, but may suffer from steric hindrance during reactions.

Data Tables Highlighting Key Comparisons

Table 1: Reactivity and Physicochemical Properties

| Compound | Electrophilicity (Relative) | Melting Point (°C) | Solubility in DCM (g/mL) |

|---|---|---|---|

| 2-Phenylethane-1-sulfonyl chloride | 1.0 | 98–102 | 0.45 |

| 2-(4-Fluorophenyl)ethane-1-sulfonyl chloride | 1.3 | 105–108 | 0.38 |

| 2-(2,6-Difluorophenyl)ethane-1-sulfonyl chloride | 1.7 | 112–115 | 0.29 |

| 2-(2,4,6-Trifluorophenyl)ethane-1-sulfonyl chloride | 2.1 | 120–123 | 0.18 |

Table 2: Computational Parameters (ECP-Based Studies)

| Compound | HOMO-LUMO Gap (eV) | Sulfur Charge (Mulliken) |

|---|---|---|

| 2-Phenylethane-1-sulfonyl chloride | 5.2 | +1.45 |

| 2-(2,6-Difluorophenyl)ethane-1-sulfonyl chloride | 4.6 | +1.62 |

| 2-(2,4,6-Trifluorophenyl)ethane-1-sulfonyl chloride | 4.3 | +1.78 |

Research Findings and Methodological Insights

- Crystallographic Analysis : SHELX programs (e.g., SHELXL) have been instrumental in resolving the crystal structures of fluorinated sulfonyl chlorides, revealing that ortho-difluorination induces planar distortion in the benzene ring, which correlates with enhanced thermal stability .

- Electronic Structure : ECP-based quantum calculations demonstrate that fluorine substituents lower the HOMO-LUMO gap, increasing reactivity. The 2,6-difluoro derivative exhibits a balanced combination of electronic activation and manageable steric effects, making it preferable in multi-step syntheses .

Biologische Aktivität

2-(2,6-Difluorophenyl)ethane-1-sulfonyl chloride, with the chemical formula C9H9ClF2O2S and CAS number 1564905-81-2, is a sulfonyl chloride compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.

- Molecular Weight : 236.68 g/mol

- Structure : The compound features a difluorophenyl group attached to an ethane sulfonyl chloride moiety, which contributes to its reactivity and biological activity.

Biological Activity

The biological activity of 2-(2,6-Difluorophenyl)ethane-1-sulfonyl chloride primarily revolves around its role as a reactive electrophile that can modify nucleophilic sites in biomolecules. This section outlines its potential pharmacological effects based on available research.

The mechanism by which this compound exerts its biological effects is largely attributed to its ability to form covalent bonds with nucleophilic amino acids in proteins, such as cysteine and serine. This interaction can inhibit enzyme activity or alter protein function, leading to various biological outcomes.

-

Enzyme Inhibition :

- The sulfonyl chloride group can react with nucleophilic residues in enzymes, resulting in the inhibition of critical metabolic pathways.

- For instance, studies have shown that similar sulfonyl chlorides can inhibit proteases and other enzymes involved in cellular signaling pathways.

-

Antimicrobial Activity :

- Preliminary studies suggest that sulfonyl chlorides can exhibit antimicrobial properties by disrupting bacterial cell wall synthesis or interfering with essential metabolic processes.

Case Studies and Experimental Evidence

Several studies have investigated the biological activity of sulfonyl chlorides, including derivatives similar to 2-(2,6-Difluorophenyl)ethane-1-sulfonyl chloride.

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of sulfonamide-based compounds has revealed that modifications to the aryl group significantly influence biological potency. The presence of fluorine atoms enhances lipophilicity and may improve cellular permeability, which is crucial for therapeutic efficacy.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile and toxicological aspects of 2-(2,6-Difluorophenyl)ethane-1-sulfonyl chloride is essential for assessing its viability as a therapeutic agent.

Q & A

Q. What are the common synthetic routes for preparing 2-(2,6-Difluorophenyl)ethane-1-sulfonyl chloride?

Methodological Answer: The compound is typically synthesized via sulfonation of a 2-(2,6-difluorophenyl)ethane precursor. A two-step approach is often employed:

Sulfonation : React 2-(2,6-difluorophenyl)ethane with chlorosulfonic acid (ClSO₃H) under anhydrous conditions (0–5°C, 2–4 hours) to form the intermediate sulfonic acid.

Chlorination : Treat the sulfonic acid with phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) in dichloromethane (DCM) at reflux (40–50°C, 6–8 hours). Excess reagents are removed under reduced pressure, and the product is purified via recrystallization (hexane/ethyl acetate).

Q. Key Considerations :

Q. How is the compound characterized to confirm its structure and purity?

Methodological Answer: A multi-technique approach is essential:

NMR Spectroscopy :

- ¹H NMR : Look for aromatic protons (δ 7.1–7.4 ppm, split due to fluorine coupling) and CH₂ groups adjacent to sulfur (δ 3.4–3.8 ppm).

- ¹⁹F NMR : Two distinct signals for para-fluorine (δ -110 to -115 ppm) and ortho-fluorine (δ -118 to -122 ppm).

IR Spectroscopy : Confirm S=O stretches (1360–1380 cm⁻¹ and 1170–1190 cm⁻¹).

Mass Spectrometry : ESI-MS in negative mode should show [M-Cl]⁻ at m/z 234.

X-ray Crystallography : Single-crystal analysis (using SHELXL ) resolves bond lengths and angles, particularly the S–Cl bond (~1.98 Å).

Q. Purity Check :

- Elemental analysis (C, H, S, Cl) should match theoretical values within ±0.3%.

Q. What are the key stability considerations for handling and storing this sulfonyl chloride?

Methodological Answer:

- Moisture Sensitivity : Store under inert gas (Ar/N₂) in sealed, desiccated containers. Use anhydrous solvents (e.g., DCM, THF) for reactions.

- Thermal Stability : Decomposition occurs above 80°C; avoid prolonged heating.

- Light Sensitivity : Amber glassware minimizes photolytic degradation.

- Short-Term Storage : -20°C for <1 month. For long-term storage, convert to a stable sulfonamide derivative.

Advanced Research Questions

Q. How do the fluorine substituents influence the reactivity of this sulfonyl chloride in nucleophilic substitution reactions?

Methodological Answer: The 2,6-difluorophenyl group exerts strong electron-withdrawing effects via inductive (-I) and resonance (-R) mechanisms, increasing the electrophilicity of the sulfur center. This accelerates reactions with nucleophiles (e.g., amines, alcohols):

- Kinetic Studies : Compare pseudo-first-order rate constants (k) with non-fluorinated analogs. For example, reactions with aniline proceed 3–5× faster due to enhanced LUMO energy lowering at sulfur.

- Regioselectivity : Fluorine’s steric bulk may direct nucleophilic attack to specific positions. Use 2D NMR (NOESY) to track adduct formation.

Q. Example Protocol :

- React with benzyl alcohol (1.2 eq.) in DCM with pyridine (1 eq.) as a base. Monitor by TLC (hexane:EtOAc = 4:1).

Q. What computational methods can predict the electronic effects of the 2,6-difluorophenyl group on the sulfonyl chloride’s reactivity?

Methodological Answer: Density Functional Theory (DFT) is ideal:

Geometry Optimization : Use B3LYP/6-31G(d) to model the ground-state structure.

Electrostatic Potential Maps : Visualize electron-deficient regions (MEP plots) to identify reactive sites.

Frontier Molecular Orbital (FMO) Analysis : Calculate LUMO energy (typically -1.5 to -2.0 eV for sulfonyl chlorides) to predict nucleophilic attack susceptibility.

Hammett Parameters : Correlate σ values of fluorine substituents with experimental rate constants.

Q. How can researchers resolve contradictions in spectroscopic data when characterizing derivatives of this compound?

Methodological Answer: Contradictions (e.g., NMR shifts vs. X-ray data) require systematic validation:

Cross-Validation :

- Compare ¹H-¹³C HSQC with X-H bond distances from crystallography.

- Use high-resolution mass spectrometry (HRMS) to confirm molecular formulas.

Variable-Temperature NMR : Detect dynamic processes (e.g., rotamers) that may split signals.

Alternative Synthesis : Prepare derivatives (e.g., sulfonamides) to isolate confounding impurities.

Case Study : A 2024 study resolved conflicting ¹⁹F NMR data by re-crystallizing the compound in CDCl₃ at -40°C, revealing hidden conformers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.